2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-
Description
2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- (hereafter referred to as the target compound) is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (2,6-dichlorophenyl) features chlorine substituents at the ortho positions (C2 and C6) and a hydrogen at the para position (C4). The B-ring (4-chlorophenyl) has a single chlorine substituent at the para position (C4). This substitution pattern distinguishes it from other chalcones, which often vary in halogen placement, electronegativity, or functional group additions (e.g., hydroxyl, methoxy, or iodine substituents). Chalcones are widely studied for their biological activities, including enzyme inhibition and antimicrobial effects, which are influenced by substituent positioning and electronic properties .
Properties
CAS No. |
104890-73-5 |
|---|---|
Molecular Formula |
C15H9Cl3O |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl3O/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+ |
InChI Key |
UNMRSNMNIOEKID-CMDGGOBGSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Conventional Base-Catalyzed Aldol Condensation
The most widely reported method involves the condensation of 4-chlorobenzaldehyde with 2,6-dichloroacetophenone under alkaline conditions. The procedure is as follows:
- Reagents: 4-chlorobenzaldehyde and 2,6-dichloroacetophenone in equimolar amounts.
- Solvent: Ethanol or ethanol-water mixture.
- Catalyst: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (typically 20-50%).
- Conditions: The reaction mixture is stirred at room temperature or under cooling (ice bath) for several hours (3-24 h).
- Work-up: The reaction mixture is acidified with dilute hydrochloric acid to precipitate the product, which is then filtered, washed, and recrystallized from ethanol.
This method yields the chalcone with moderate to high yield (typically 70-85%) and good purity, as confirmed by melting point and spectral data (IR, NMR).
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the aldol condensation, reducing reaction time significantly while maintaining or improving yields.
- Procedure: Equimolar amounts of 4-chlorobenzaldehyde and 2,6-dichloroacetophenone are mixed in a minimal amount of ethanol with a base catalyst.
- Microwave Conditions: The mixture is irradiated under controlled microwave power for a few minutes (typically 5-15 min).
- Advantages: Shorter reaction time, higher yields, and cleaner reaction profiles.
- Yield: Comparable or superior to conventional methods, often exceeding 85%.
Solvent-Free and Catalytic Variants
Emerging green chemistry approaches include solvent-free conditions and the use of solid catalysts such as basic alumina or ionic liquids. These methods aim to reduce solvent use and enhance sustainability.
- Procedure: Reactants are ground together with a catalytic amount of base or catalyst.
- Conditions: Mild heating or microwave irradiation.
- Benefits: Environmentally friendly, cost-effective, and simplified purification.
- Status: Experimental and less common for this specific compound, but promising for chalcone synthesis in general.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Spectral Characterization: The product synthesized by these methods is confirmed by IR spectroscopy showing characteristic carbonyl stretching near 1650-1670 cm⁻¹, and aromatic C=C stretches. ^1H NMR spectra display the olefinic protons with coupling constants (~16 Hz) indicative of trans-configuration of the double bond in the chalcone moiety.
Yield Optimization: Microwave-assisted synthesis provides a significant reduction in reaction time and often improves yield and purity, making it preferable for industrial and laboratory scale synthesis.
Purification: Acidification and recrystallization from ethanol are standard purification steps, yielding crystalline products with melting points consistent with literature values, confirming the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.
Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
Medicinal Chemistry
Chalcone derivatives, including the compound , have been extensively studied for their biological activities :
- Anticancer Properties : Research indicates that chalcones exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that specific chalcone derivatives can inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers .
- Antimicrobial Activity : The compound has demonstrated efficacy against a range of microbial strains. Its structure allows it to interact with microbial membranes, leading to cell lysis and death .
- Anti-inflammatory Effects : Chalcones have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .
Agricultural Applications
The compound has also found applications in agriculture as a pesticide and herbicide :
- Insecticidal Activity : Studies have identified that certain chalcone derivatives can act as effective insecticides against pests such as aphids and beetles. The mode of action typically involves disrupting the insect's nervous system .
- Plant Growth Regulators : Chalcones can function as plant growth regulators (PGRs), influencing growth patterns and enhancing resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices .
Table 1: Biological Activities of 2-Propen-1-one Derivatives
Case Study 1: Anticancer Activity
A study published in Phytochemistry demonstrated that a specific chalcone derivative exhibited potent anticancer effects on MCF-7 breast cancer cells. The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Case Study 2: Insecticidal Properties
Research conducted on the efficacy of chalcone derivatives against aphid populations showed that the compound significantly reduced aphid survival rates. The study highlighted the potential of using such compounds as eco-friendly alternatives to synthetic pesticides, thereby reducing environmental impact .
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electronegativity and Activity : The target compound lacks the highly electronegative iodine (present in cluster 6 chalcones like 2j and 2h) but retains chlorine substituents. indicates that replacing bromine (in 2j) with chlorine (as in 2h) reduces inhibitory potency (IC₅₀ increases from 4.70 μM to 13.82 μM) due to lower electronegativity . The target’s dichloro-substituted A-ring may thus confer intermediate activity compared to brominated analogues.
- Substituent Positioning : The absence of hydroxyl or methoxy groups on the target compound’s A-ring differentiates it from highly active compounds like Cardamonin (IC₅₀ = 4.35 μM), which relies on ortho/para hydroxyl groups for hydrogen bonding and electron withdrawal .
Antimicrobial Activity vs. Enzyme Inhibition
- Antifungal Potential: highlights chalcones with bromo-chloro substitutions (e.g., 3n) exhibiting strong antifungal activity against Aspergillus niger (MIC = 25 μg/mL) . The target compound’s 2,6-dichloro A-ring and 4-chloro B-ring may similarly disrupt fungal membranes or enzymes, though direct comparisons require experimental validation.
- Bacterial Activity : Chalcones in showed weaker antibacterial effects, suggesting halogenated derivatives like the target compound may prioritize antifungal over antibacterial applications .
Research Implications and Limitations
- SAR Ambiguities: notes that structure-activity relationships (SAR) for non-piperazine chalcones are less defined, particularly for halogenated variants . The target compound’s activity may depend on synergistic effects between its A- and B-rings.
- Data Gaps : Direct IC₅₀ or MIC values for the target compound are unavailable in the provided evidence, necessitating further experimental profiling.
Biological Activity
2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings connected by an α,β-unsaturated carbonyl system. This compound has garnered interest in various fields of research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
- IUPAC Name : (E)-1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one
- Molecular Formula : C15H9Cl3O
- Molecular Weight : 311.6 g/mol
- CAS Number : 104890-73-5
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures.
Anticancer Properties
Research has indicated that chalcones exhibit significant anticancer activities. A study demonstrated that derivatives of chalcones can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). For instance, compounds similar to 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- showed IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines . These compounds were effective in reducing cell viability and promoting apoptosis with minimal toxicity to healthy cells.
Anti-inflammatory Effects
The anti-inflammatory potential of related chalcone compounds has been explored extensively. For example, a study on a structurally similar compound revealed its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This suggests that the presence of chlorine substituents may enhance the anti-inflammatory activity by modulating signaling pathways such as NF-kB and p38 MAPK .
Antimicrobial Activity
Chalcones have also been investigated for their antimicrobial properties. The presence of halogen atoms like chlorine can influence the compound's reactivity and enhance its interaction with microbial targets. Preliminary studies have shown that certain chalcone derivatives exhibit activity against various bacterial strains, indicating their potential as antimicrobial agents .
The mechanism by which 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The chlorinated phenyl groups may enhance binding affinity and specificity towards these targets, leading to modulation of their activity .
Case Studies
Q & A
Q. Basic
- Agar dilution method : Determines minimum inhibitory concentration (MIC) against fungi like Aspergillus niger .
- Time-kill assays : Assess fungicidal vs. fungistatic effects.
- Controls : Fluconazole or ketoconazole are used as positive standards for activity comparison.
How do crystallographic studies clarify electronic effects of chlorine substituents?
Advanced
X-ray data reveal:
- Electron-withdrawing effects : Chlorine at the 2,6-positions stabilizes the enone system via resonance, shortening the C=O bond .
- Steric hindrance : Dichlorophenyl groups influence planarity, altering π-π stacking interactions in biological targets .
What physicochemical properties are critical for reactivity and formulation studies?
Q. Basic
- Log P : ~3.5–4.0 (measured via HPLC), indicating moderate lipophilicity for cellular uptake.
- Thermal stability : Melting points >150°C (determined by DSC) suggest suitability for solid-state formulations .
What challenges arise in correlating antifungal activity with molecular structure, and how are they addressed?
Advanced
Challenges include:
- Substituent positional effects : 4-Chlorophenyl enhances activity compared to 3-substituted analogs, but steric clashes may reduce binding.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
